2-(3,4-dichlorophenyl)quinoxaline
Overview
Description
2-(3,4-dichlorophenyl)quinoxaline is a useful research compound. Its molecular formula is C14H8Cl2N2 and its molecular weight is 275.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.0064537 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
A study conducted by Zarrouk et al. (2014) explored the use of quinoxaline compounds, including those related to 2-(3,4-dichlorophenyl)quinoxaline, as corrosion inhibitors for copper in nitric acid media. This research utilized quantum chemical calculations to establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency, demonstrating their potential in industrial applications to protect metals against corrosion (Zarrouk et al., 2014).
Structural Analysis and Properties
In another study, the crystal structure and intermolecular interactions of a quinoxaline compound, closely related to this compound, were analyzed by Zhang et al. (2012). This research contributes to understanding the molecular and crystallographic properties of quinoxaline derivatives, which is essential for designing new materials with specific characteristics (Zhang et al., 2012).
Electrochemical and Electrochromic Applications
A study by Saraswat and Yadav (2020) focused on the corrosion inhibition behavior of quinoxaline derivatives for mild steel in acidic media. This research highlighted the potential of quinoxaline derivatives in protecting metals, and their electrochemical properties could be relevant for various industrial applications (Saraswat & Yadav, 2020). Additionally, Beyazyildirim et al. (2006) synthesized new monomers including quinoxaline derivatives and investigated their electrochromic properties, indicating the potential use of these compounds in electronic display technologies (Beyazyildirim et al., 2006).
Analytical Reagent Applications
Quinoxaline-2-carboxylic acid and its derivatives, closely related to this compound, have been studied as analytical reagents by Dutt et al. (1968). These compounds allow for the gravimetric determination of various metals, showcasing their utility in analytical chemistry (Dutt et al., 1968).
Medicinal Chemistry and Biological Activity
Khatoon and Abdulmalek (2021) discussed the significance of quinoxalines, including compounds structurally similar to this compound, in medicinal chemistry. Quinoxalines have shown diverse therapeutic uses and are crucial components in drugs treating various diseases, including infectious diseases, highlighting their biomedical significance (Khatoon & Abdulmalek, 2021).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)quinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-5-9(7-11(10)16)14-8-17-12-3-1-2-4-13(12)18-14/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUMCSXXSGFCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.